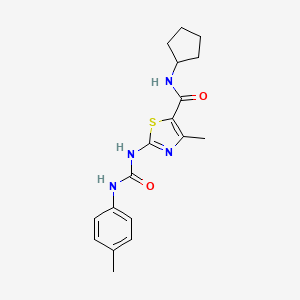

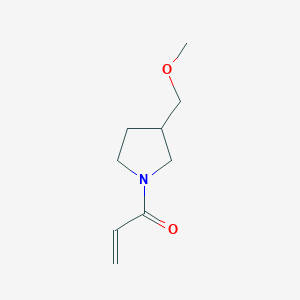

1-(3-甲氧基甲基)吡咯烷-1-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The methoxymethyl and prop-2-en-1-one groups could then be added through various functionalization reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the methoxymethyl and prop-2-en-1-one functional groups. The exact structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidine ring could undergo various reactions, including ring-opening or substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxymethyl group could increase its solubility in polar solvents .科学研究应用

- 该化合物中的吡咯烷环作为设计生物活性分子的通用支架。 药物化学家利用其sp³杂化、立体化学和非平面性来有效地探索药效团空间。 通过修饰取代基,研究人员可以创建具有不同生物学特性的候选药物 .

- 研究人员合成了4-(吡咯烷-1-基)苯甲腈的衍生物,优化了它们的结构,以开发选择性雄激素受体调节剂 (SARMs)。 这些化合物有望用于治疗与雄激素信号相关的疾病 .

- 吡咯烷-2-酮已用于合成多种生物碱。 它们在复杂天然产物中的掺入有助于开发新型治疗剂 .

- 吡咯烷酮部分在合成非典型β-氨基酸(包括他汀类药物)中起着至关重要的作用。 这些化合物具有重要的药理作用,与降脂治疗相关 .

- 研究人员探索了从不同前体构建吡咯烷环的合成策略。 此外,预制吡咯烷环(例如脯氨酸衍生物)的功能化允许创建各种基于吡咯烷的化合物 .

药物化学与药物发现

雄激素受体调节剂 (SARMs)

生物碱合成

β-氨基酸衍生物

有机合成与功能化

作用机制

Target of Action

The compound “1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes or modulate the function of receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

For example, indole derivatives can affect pathways related to inflammation, cancer, viral infections, and more .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating receptor function, and altering gene expression .

安全和危害

未来方向

生化分析

Biochemical Properties

The compound 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural and chemical properties of the compound

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It is possible that targeting signals or post-translational modifications may direct it to specific compartments or organelles

属性

IUPAC Name |

1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKCZPYBCXILBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)

![N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2365999.png)

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)